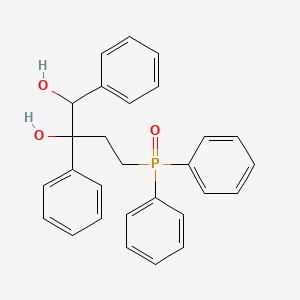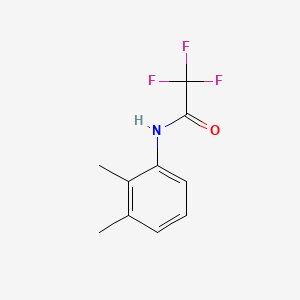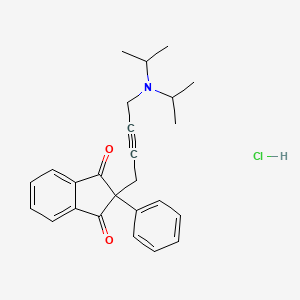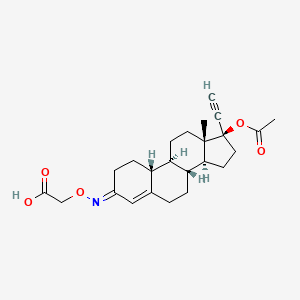
3-(o-Carboxymethyl)-17beta-acetoxy-17alpha-ethynyl-19-norandrost-4-en-3-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(o-Carboxymethyl)-17beta-acetoxy-17alpha-ethynyl-19-norandrost-4-en-3-one oxime is a synthetic derivative of the hormone testosterone. This compound is an oxime O-ether formed from testosterone and (aminooxy)acetic acid. It is functionally related to testosterone and has been utilized in various scientific research applications, particularly in biochemical and physiological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Carboxymethyl)-17beta-acetoxy-17alpha-ethynyl-19-norandrost-4-en-3-one oxime involves the reaction of testosterone with (aminooxy)acetic acid. The reaction typically proceeds under mild conditions without the need for special reagents or catalysts . The overall yield of the reaction is generally high, and the product can be purified using standard chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure maximum yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
3-(o-Carboxymethyl)-17beta-acetoxy-17alpha-ethynyl-19-norandrost-4-en-3-one oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3-(o-Carboxymethyl)-17beta-acetoxy-17alpha-ethynyl-19-norandrost-4-en-3-one oxime has a wide range of scientific research applications:
Chemistry: Used in the development of enzyme immunoassays for testosterone.
Biology: Studied for its potential as a serotonin reuptake transporter inhibitor.
Medicine: Investigated for its role in hormonal analysis and the development of biosensors for detecting testosterone in water samples.
Industry: Utilized in the synthesis of derivatives for various biochemical assays.
Mecanismo De Acción
The mechanism of action of 3-(o-Carboxymethyl)-17beta-acetoxy-17alpha-ethynyl-19-norandrost-4-en-3-one oxime involves its interaction with specific molecular targets and pathways. The compound is known to bind to serotonin transporter proteins, inhibiting their function and potentially modulating serotonin levels in the brain . This interaction is thought to be mediated through the oxime group, which forms stable complexes with the transporter proteins.
Comparación Con Compuestos Similares
Similar Compounds
Testosterone 3-(O-carboxymethyl)oxime: A similar compound with comparable biochemical properties.
Progesterone 3-(O-carboxymethyl)oxime: Another oxime derivative with distinct hormonal activity.
Aldosterone 3-(O-carboxymethyl)oxime: Used in pharmaceutical testing and research.
Uniqueness
3-(o-Carboxymethyl)-17beta-acetoxy-17alpha-ethynyl-19-norandrost-4-en-3-one oxime is unique due to its specific structural modifications, which enhance its binding affinity to serotonin transporter proteins. This makes it a valuable tool in the study of serotonin-related pathways and potential therapeutic applications.
Propiedades
Número CAS |
22234-07-7 |
|---|---|
Fórmula molecular |
C24H31NO5 |
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
2-[(E)-[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid |
InChI |
InChI=1S/C24H31NO5/c1-4-24(30-15(2)26)12-10-21-20-7-5-16-13-17(25-29-14-22(27)28)6-8-18(16)19(20)9-11-23(21,24)3/h1,13,18-21H,5-12,14H2,2-3H3,(H,27,28)/b25-17+/t18-,19+,20+,21-,23-,24-/m0/s1 |
Clave InChI |
UGBQCHJALCNFAS-XNXDXQLWSA-N |
SMILES isomérico |
CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C/C(=N/OCC(=O)O)/CC[C@H]34)C)C#C |
SMILES canónico |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=NOCC(=O)O)CCC34)C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


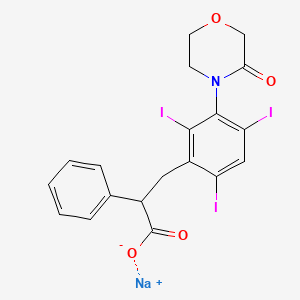
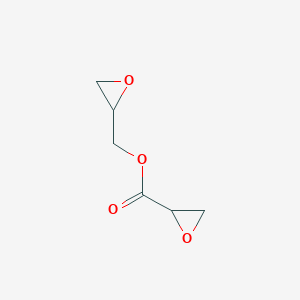
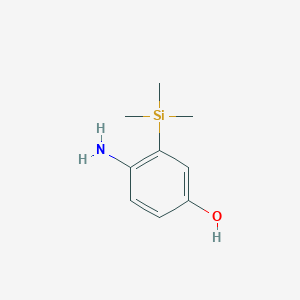
![Oxirane, [(2-propenylthio)methyl]-](/img/structure/B14707007.png)
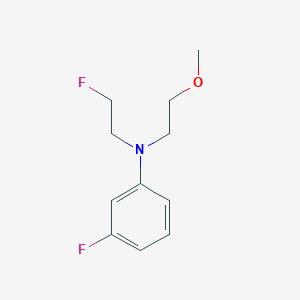
![5,11-Dimethyl-3,4-dihydro[1]benzothieno[3,2-g]isoquinoline](/img/structure/B14707012.png)
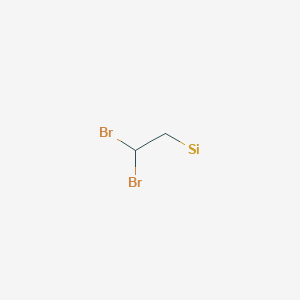

![3,7-Bis-(toluene-4-sulfonyl)-1,3,5,7-tetraaza-bicyclo[3.3.1]nonane](/img/structure/B14707050.png)
